molecular formula C11H16KN3O3Si B8297472 potassium 4-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate

potassium 4-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate

Cat. No. B8297472
M. Wt: 305.45 g/mol
InChI Key: BNQGKHUEVQWESM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 4-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate is a useful research compound. Its molecular formula is C11H16KN3O3Si and its molecular weight is 305.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality potassium 4-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about potassium 4-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

potassium 4-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate

Molecular Formula

C11H16KN3O3Si

Molecular Weight

305.45 g/mol

IUPAC Name

potassium;4-cyano-1-(2-trimethylsilylethoxymethyl)imidazole-2-carboxylate

InChI

InChI=1S/C11H17N3O3Si.K/c1-18(2,3)5-4-17-8-14-7-9(6-12)13-10(14)11(15)16;/h7H,4-5,8H2,1-3H3,(H,15,16);/q;+1/p-1

InChI Key

BNQGKHUEVQWESM-UHFFFAOYSA-M

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(N=C1C(=O)[O-])C#N.[K+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-cyano-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole-2-carboxylic acid ethyl ester (0.40 g, 1.3 mmol) (as prepared in the previous step) in ethanol (3 mL) was added a solution of 6M KOH (0.20 mL) and the reaction was stirred for 10 min and then concentrated to give 0.40 g (100%) of the title compound as a yellow solid. 1H-NMR (400 MHz, CD3OD): δ 7.98 (s, 1H), 5.92 (s, 2H), 3.62 (m, 2H), 0.94 (m, 2H), 0.00 (s, 9H). Mass spectrum (ESI-neg, m/z) Calcd. for C11H17N3O3Si, 266.1 (M−H), found 266.0.
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Yield
100%

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